Ethyl 2-(4-acetamidophenyl)acetate
Overview
Description
It is a white to almost white crystalline powder, soluble in methanol, and has a melting point of approximately 78°C . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
Ethyl 2-(4-acetamidophenyl)acetate, also known as Ethyl 4-Acetamidophenylacetate, is a chemical compound that is used in various chemical reactions. It is often used in the synthesis of other compounds, suggesting that its primary role may be as a reagent or intermediate in chemical reactions .
Mode of Action
It is known to participate in various chemical reactions, particularly in the synthesis of other compounds . The compound’s interaction with its targets likely involves the transfer or exchange of functional groups, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role in the synthesis of other compounds, it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in .
Result of Action
As a chemical reagent, its primary effect would likely be the synthesis of new compounds through chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds or catalysts in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-acetamidophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamidophenylacetic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: 4-Acetamidophenylacetic acid and ethanol.
Reduction: Ethyl 2-(4-aminophenyl)acetate.
Substitution: Products vary based on the nucleophile used, such as ethyl 2-(4-substituted phenyl)acetate derivatives.
Scientific Research Applications
Ethyl 2-(4-acetamidophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of pain and inflammation.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Ethyl 2-(4-acetamidophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-aminophenyl)acetate: Lacks the acetamido group, which may result in different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its solubility and reactivity.
4-Acetamidophenylacetic acid: The free acid form, which may have different pharmacokinetic properties compared to the ester.
Each of these compounds has unique properties and applications, highlighting the versatility of the 4-acetamidophenylacetate scaffold in chemical and pharmaceutical research.
Biological Activity
Ethyl 2-(4-acetamidophenyl)acetate, with the CAS number 13475-17-7, is an organic compound that exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. This compound is a derivative of both acetamide and acetate functional groups, characterized by its aromatic structure which contributes to its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique combination of functional groups may lead to diverse reactivity patterns and biological activities not found in simpler derivatives. Its ability to undergo hydrolysis and nucleophilic substitution enhances its versatility in synthetic organic chemistry.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic properties, drawing parallels to its parent compound, paracetamol (acetaminophen). Studies have shown that compounds with similar structures can inhibit cancer cell growth and exhibit antimicrobial properties, suggesting potential therapeutic applications beyond pain relief.
- Analgesic Activity : this compound has been observed to reduce pain in various animal models. Its effectiveness is attributed to its interaction with central nervous system pathways similar to those targeted by traditional analgesics like paracetamol.
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, indicating its potential use in treating infections.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Paracetamol (Acetaminophen) | Acetaminophen derivative | Widely used analgesic; lower toxicity |
Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy derivative | Exhibits antioxidant properties |
Ethyl 2-(4-methylphenyl)acetate | Methyl derivative | Increased lipophilicity; potential for enhanced bioavailability |
N-(4-Acetamidophenyl)glycine | Amino acid derivative | Exhibits neuroprotective effects |
Case Study: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered to assess its analgesic efficacy compared to paracetamol. The results indicated that the compound significantly reduced pain responses in a dose-dependent manner, suggesting its potential as a viable alternative or adjunct therapy for pain management .
Molecular Docking Studies
Molecular docking simulations have been conducted to understand the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The binding affinities were comparable to those of known anti-inflammatory drugs, reinforcing the compound's therapeutic potential .
Properties
IUPAC Name |
ethyl 2-(4-acetamidophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUNZSKHFNSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438576 | |
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13475-17-7 | |
Record name | Ethyl (4-acetamidophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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